molecular formula C13H11BrO3 B3064178 E8IPS7YPN2 CAS No. 88562-08-7

E8IPS7YPN2

Cat. No.: B3064178
CAS No.: 88562-08-7
M. Wt: 295.13 g/mol
InChI Key: XECQPEVQAQFNOX-UHFFFAOYSA-N
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Description

E8IPS7YPN2 (CAS 7312-10-9) is a brominated aromatic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. This compound features a benzothiophene core substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position (Figure 1). Key physicochemical properties include a topological polar surface area (TPSA) of 65.54 Ų, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability . It acts as a CYP1A2 inhibitor, making it relevant in drug metabolism studies. Its synthesis involves thionyl chloride (SOCl₂) and ethanol under reflux conditions, yielding a product purified via silica gel chromatography .

Properties

CAS No.

88562-08-7

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

2-(2-bromobenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C13H11BrO3/c14-9-5-2-1-4-8(9)13(17)12-10(15)6-3-7-11(12)16/h1-2,4-5,12H,3,6-7H2

InChI Key

XECQPEVQAQFNOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

7-Bromobenzo[b]thiophene-2-carboxylic Acid (CAS 7312-10-9)

  • Molecular Formula : C₉H₅BrO₂S
  • Similarity Score : 0.93 (highest among analogs)
  • Key Differences :
    • Shares identical core structure but lacks additional substituents.
    • Higher solubility (0.24 mg/mL) compared to methyl-substituted analogs due to reduced steric hindrance .

6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic Acid

  • Molecular Formula : C₁₀H₇BrO₂S
  • Similarity Score : 0.91
  • Key Differences :
    • Methyl group at the 4-position increases hydrophobicity (logP = 2.15 vs. 1.64 for E8IPS7YPN2) .
    • Reduced BBB permeability due to higher molecular weight (271.12 g/mol) .

Functional Analogs

(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Key Differences: Boronic acid group enables Suzuki-Miyaura coupling, unlike this compound’s carboxylic acid .

6-Bromo-1H-indole-2-carboxylic Acid (CAS 7254-19-5)

  • Molecular Formula: C₉H₆BrNO₂
  • Key Differences :
    • Indole core instead of benzothiophene alters electronic properties (TPSA = 40.46 Ų vs. 65.54 Ų) .
    • Higher synthetic accessibility (score = 2.07 vs. 3.5 for this compound) due to simpler reaction pathways .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP TPSA (Ų) Solubility (mg/mL) CYP Inhibition
This compound 257.10 1.64 65.54 0.24 CYP1A2
6-Bromo-4-methyl analog 271.12 2.15 65.54 0.18 None
(3-Bromo-5-chlorophenyl) 235.27 0.78 40.46 0.15 None
6-Bromo-1H-indole 240.05 1.56 40.46 0.052 CYP1A2

Data derived from .

Research Findings

  • Synthetic Efficiency : this compound’s yield (78%) surpasses methyl-substituted analogs (65%) due to optimized thionyl chloride stoichiometry .
  • Pharmacological Relevance: Its CYP1A2 inhibition contrasts with non-inhibitory analogs like (3-Bromo-5-chlorophenyl)boronic acid, suggesting divergent metabolic impacts .
  • Toxicity Profile : this compound’s "Warning" classification aligns with indole analogs but requires stricter handling than boronic acids .

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